di-tert-Butylchlorosilane

Catalog No.
S1899162
CAS No.
56310-18-0
M.F
C8H18ClSi
M. Wt
177.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-tert-Butylchlorosilane

CAS Number

56310-18-0

Product Name

di-tert-Butylchlorosilane

Molecular Formula

C8H18ClSi

Molecular Weight

177.76 g/mol

InChI

InChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3

InChI Key

PRWJWJFNTJLFKK-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)Cl

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)Cl

Organic Synthesis

Di-tert-butylchlorosilane serves as a valuable precursor for the synthesis of diverse organosilicon compounds. Its reactive silicon-chlorine bond readily undergoes substitution reactions with various nucleophiles, enabling the introduction of desired functional groups onto the silicon center. For instance, researchers have utilized di-tert-butylchlorosilane for the synthesis of:

  • Silylated heterocycles: These are organic compounds containing a ring structure with at least one silicon atom. Di-tert-butylchlorosilane can be used to introduce silyl groups onto aromatic and heteroaromatic rings, leading to the development of novel functional materials with specific properties [].
  • Silyl enol ethers: These are important intermediates in organic synthesis, employed in aldol reactions and other carbon-carbon bond-forming reactions. Di-tert-butylchlorosilane reacts with enolates to generate silyl enol ethers with good stability and reactivity [].

Silicone Polymer Synthesis

Di-tert-butylchlorosilane can be used as a starting material for the preparation of various silicone polymers. The tert-butyl groups ([(CH3)3C]-) attached to the silicon atom act as bulky protecting groups, influencing the polymerization process and final polymer properties. Researchers have explored di-tert-butylchlorosilane for the synthesis of:

  • Silicone elastomers: These are elastic polymers with a wide range of applications in various industries. By controlling the reaction conditions and incorporating other monomers, di-tert-butylchlorosilane can be used to design silicone elastomers with desired mechanical properties [].
  • Silicone resins: These are hard, thermosetting polymers used in coatings and composites. Di-tert-butylchlorosilane can be a component in the synthesis of silicone resins, offering specific thermal and mechanical characteristics [].

Di-tert-butylchlorosilane is an organosilicon compound characterized by the presence of two tert-butyl groups and one chlorine atom attached to a silicon atom. Its chemical formula is C8H18ClSi\text{C}_8\text{H}_{18}\text{ClSi} and it is often utilized as a reagent in organic synthesis due to its ability to selectively silylate alcohols and diols. The compound is recognized for its stability and reactivity, making it a valuable intermediate in various

DTBCS is a flammable liquid that can irritate the skin and eyes. It reacts violently with water, releasing hydrochloric acid fumes.

  • Safety Concerns:
    • Flammability
    • Skin and eye irritant
    • Reacts violently with water
Safety Data Sheet

Detailed safety information can be found on the product safety data sheets provided by chemical suppliers.

Citation:

, including:

  • Silylation Reactions: It is used for the selective silylation of internal alcohols or diols, which enhances the stability and reactivity of the resulting compounds .
  • Oxidation Reactions: The compound acts as an oxidizing agent, capable of converting guanine to other derivatives, indicating its potential in biochemical applications .
  • Diels-Alder Reactions: It can be linked with reactive dienes and dienopiles, allowing for controlled intramolecular Diels-Alder reactions .

Several synthesis methods for di-tert-butylchlorosilane are documented:

  • Grignard Reaction: This method involves reacting dichlorosilane with tert-butyllithium or tert-butyl chloride in the presence of magnesium chips, producing di-tert-butylsilane as an intermediate .
  • Catalytic Chlorination: A more environmentally friendly approach utilizes dichloromethane as a chlorine source instead of carbon tetrachloride, significantly reducing toxicity and production costs .
  • Direct Chlorination: Tert-butylsilane can be chlorinated directly under controlled conditions to yield di-tert-butylchlorosilane with high selectivity .

Di-tert-butylchlorosilane finds various applications across different fields:

  • Organic Synthesis: It serves as a reagent for silylation reactions, enhancing the stability of organic compounds .
  • Polymer Chemistry: The compound is used in the synthesis of siloxane polymers and other silicone-based materials.
  • Pharmaceuticals: Its ability to modify functional groups makes it useful in drug development processes.

Di-tert-butylchlorosilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

CompoundStructureUnique Features
Di-tert-butyldimethoxysilaneC8H18O2Si\text{C}_8\text{H}_{18}\text{O}_2\text{Si}Used as a reducing agent; more reactive than chlorosilane .
TriethylsilaneC6H15Si\text{C}_6\text{H}_{15}\text{Si}More volatile; used in hydrosilylation reactions .
DimethylchlorosilaneC2H6ClSi\text{C}_2\text{H}_6\text{ClSi}Simpler structure; commonly used for silylation but less sterically hindered than di-tert-butylchlorosilane .

Uniqueness of Di-tert-Butylchlorosilane

Di-tert-butylchlorosilane stands out due to its sterically hindered structure, which allows for selective reactions that are not possible with less bulky compounds. This makes it particularly valuable in organic synthesis where selectivity is crucial.

Wikipedia

Di-tert-Butylchlorosilane

Dates

Modify: 2023-08-16

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